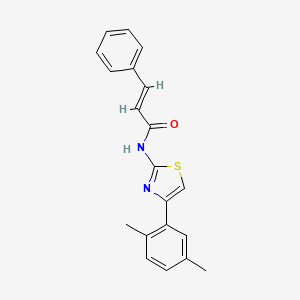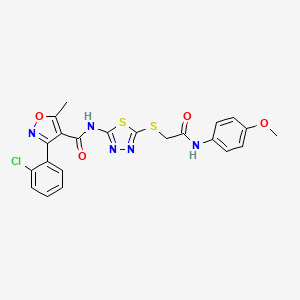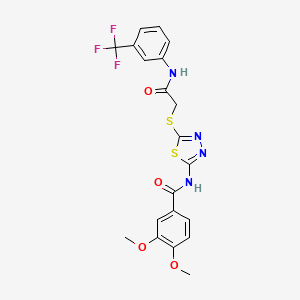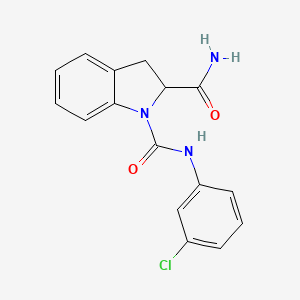![molecular formula C16H13N7O2S B2920749 2-(6-oxopyridazin-1(6H)-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide CAS No. 1903152-80-6](/img/structure/B2920749.png)
2-(6-oxopyridazin-1(6H)-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(6-oxopyridazin-1(6H)-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C16H13N7O2S and its molecular weight is 367.39. The purity is usually 95%.
BenchChem offers high-quality 2-(6-oxopyridazin-1(6H)-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-oxopyridazin-1(6H)-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Applications in Medicinal Chemistry
Synthesis of Pyridazinone Derivatives : A study by Ibrahim and Behbehani (2014) demonstrated a synthesis route for pyridazin-3-one derivatives, which are structurally related to the compound . These derivatives have potential pharmaceutical applications, although the specific uses of the synthesized compounds were not detailed in the study (Ibrahim & Behbehani, 2014).
Anti-HAV Activity : A related compound, a triazolo[4,3-b]pyridazine derivative, was investigated for its antiviral activity against hepatitis-A virus by Shamroukh and Ali (2008). This suggests potential antiviral applications for compounds within this chemical family (Shamroukh & Ali, 2008).
Potential Antiasthma Agents : Medwid et al. (1990) explored triazolo[1,5-c]pyrimidines, which are structurally related to the compound , for their potential as antiasthma agents. These compounds were found to inhibit mediator release, which is a key aspect of asthma pathology (Medwid et al., 1990).
Insecticidal Properties : A study by Fadda et al. (2017) reported the synthesis of various heterocycles, including triazolo[1,5-a]pyrimidine derivatives, showing insecticidal properties against the cotton leafworm, Spodoptera littoralis. This highlights the potential use of such compounds in agricultural pest control (Fadda et al., 2017).
Synthesis and Chemical Analysis
- Synthesis and Structural Analysis : Sallam et al. (2021) synthesized and characterized a compound similar to the one , specifically a triazolo[4,3-b]pyridazine derivative. They used various spectroscopic techniques and X-ray crystallography for structural confirmation, indicating the complex nature of these compounds and the methods used to elucidate their structures (Sallam et al., 2021).
Biological Activity and Pharmacological Studies
Synthesis and Biological Assessment : The study by Gyoten et al. (2003) synthesized a series of triazolo[1,5-b]pyridazines with antihistaminic activity and an inhibitory effect on eosinophil infiltration. This illustrates the potential therapeutic applications of these compounds in treating conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Antimicrobial and Antioxidant Activity : Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives, which showed antimicrobial and antioxidant activity. This demonstrates the potential of similar compounds for use in combating microbial infections and oxidative stress (Flefel et al., 2018).
properties
IUPAC Name |
2-(6-oxopyridazin-1-yl)-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7O2S/c24-15(9-22-16(25)2-1-6-18-22)17-8-14-20-19-13-4-3-12(21-23(13)14)11-5-7-26-10-11/h1-7,10H,8-9H2,(H,17,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDINUZZEKXKLOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-oxopyridazin-1(6H)-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2920667.png)
![3-fluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2920669.png)







![7-O-[alpha-L-rhamnosyl-(1->2)-beta-D-glucosyl]chrysoeriol](/img/structure/B2920679.png)


![3-(3-chlorobenzyl)-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2920684.png)
